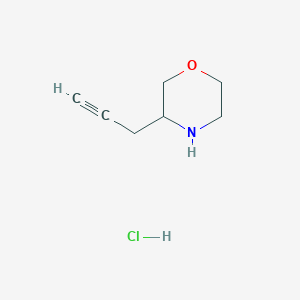

3-丙-2-炔基吗啉;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Prop-2-ynylmorpholine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are a class of compounds that have found applications in medicinal chemistry due to their biological activities, such as acetylcholinesterase inhibition and antidepressant properties .

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions and the use of various reagents and catalysts. For instance, the synthesis of 3-hydroxyquinolin-4-ones, which are structurally related to morpholine derivatives, is achieved through a phosphine-mediated redox transformation of 1-(2-nitroaryl)prop-2-ynones under neutral conditions . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride is performed using 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation, as seen in the compound (2S,3S,5R)-2-(3-chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride . The substituents on the morpholine ring can influence the overall molecular conformation and, consequently, the compound's physical and chemical properties.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including aminnation, cyclization, and acidification, to form the final product . The choice of solvent and reagents can significantly affect the reaction pathway and yield. For example, the use of nonproton polar solvents is mentioned in the synthesis of several morpholine hydrochlorides . Additionally, the presence of substituents on the morpholine ring can lead to different reactivity patterns, as seen in the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, crystallinity, and thermal behavior, can be influenced by their molecular structure. For example, the compound 3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor of the drug timolol, exhibits solubility characteristics that allow it to undergo spontaneous resolution and form specific crystal packing . These properties are crucial for the development of pharmaceuticals, as they can affect the drug's bioavailability and stability.

科学研究应用

抗抑郁和神经保护作用

吗啉衍生物的研究已证明具有潜在的抗抑郁和神经保护作用。例如,一项针对由2-溴-1-(3-氟苯基)-1-丙酮合成的3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐的研究表明,该化合物具有有希望的抗抑郁活性,通过小鼠强迫游泳试验评估,表明其在抗抑郁活性方面有进一步研究的潜力(袁,2012)。

抗氧化活性

吗啉衍生物也因其抗氧化活性而受到研究。一项专注于基于N-吗啉乙酸酰肼的腙和硫代氨基脲的合成和抗氧化活性的研究表明,这些化合物表现出显着的抗氧化活性。研究表明,此类化合物可以中和活性氧形式,表明它们具有作为抗氧化剂的潜力(Nurkenov 等,2018)。

缓蚀

吗啉化合物已应用于腐蚀科学领域,以保护金属免受腐蚀。例如,对包括吗啉衍生物在内的叔胺的研究表明它们作为碳钢缓蚀剂的有效性。这些化合物通过在金属表面形成保护层发挥作用,从而延缓阳极溶解(高、梁和王,2007)。

药物递送系统

吗啉衍生物已被探索作为前药,以增强治疗剂的递送。对2-(6-甲氧基-2-萘基)丙酸(萘普生)的吗啉基和甲基哌嗪基酰氧烷基前药在局部给药中的研究展示了这些化合物提高萘普生皮肤渗透的潜力,使其成为开发有效药物递送系统的可行候选者(Rautio 等,2000)。

合成和催化

吗啉衍生物已在有机合成和催化中找到应用。例如,铜催化的炔丙醛腙重排到3-氨基丙烯腈涉及吗啉衍生物作为反应物,展示了它们在合成化学中构建复杂分子的效用(Nakamura 等,2010)。

属性

IUPAC Name |

3-prop-2-ynylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h1,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVXEWTXXGVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-ynylmorpholine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)